(R)-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol
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Overview
Description
®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a chlorinated methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Substitution with Chlorinated Methylpyrimidine: The pyrrolidine ring is then reacted with 4-chloro-6-methylpyrimidine under conditions that promote nucleophilic substitution, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrrolidine and pyrimidine derivatives on biological systems. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions, while the pyrrolidine ring may provide steric effects that influence binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a chlorinated pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARHQSDSCRVOY-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CC[C@H](C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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